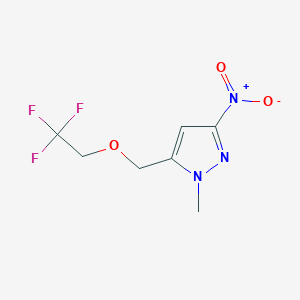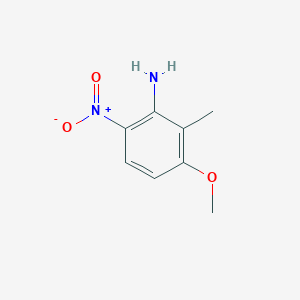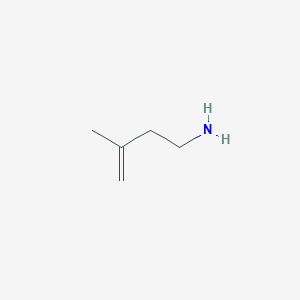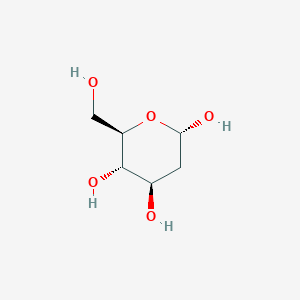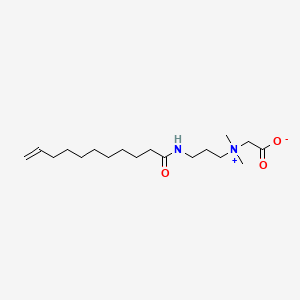
Undecylenamidopropyl betaine
Vue d'ensemble
Description
Undecylenamidopropyl betaine is a surfactant, which is a compound that lowers the surface tension between two liquids or between a liquid and a solid . It is used as a cleansing agent and has excellent emulsifying, dispersing, foaming, foam stabilizing, antistatic, solubilizing, wetting, and permeating abilities . It is also known to effectively remove biofilm and debris and prevent recontamination .
Molecular Structure Analysis
The molecular formula of Undecylenamidopropyl betaine is C18H34N2O3, and it has a molecular weight of 326.47 . It is a zwitterionic surfactant, meaning it has both a positive and a negative charge in its molecular structure .Chemical Reactions Analysis
While specific chemical reactions involving Undecylenamidopropyl betaine are not detailed in the search results, it is known that betaine, a related compound, functions in the normal metabolic cycle of methionine and acts as a methyl group donor .Physical And Chemical Properties Analysis
Undecylenamidopropyl betaine appears as a colorless to pale yellow liquid. It is soluble in water and is stable, but can be easily oxidized .Applications De Recherche Scientifique
Antibacterial Activity
Undecylenamidopropyl betaine has been studied for its role in antibacterial formulations. In a study, it was found to lower the antimicrobial activity of polihexanide in a co-culture system, although it did not alter the increasing antibacterial efficacy of polihexanide with rising pH. This suggests that while undecylenamidopropyl betaine may have potential in wound management, its combination with certain other substances needs careful consideration (Wiegand, Eberlein, & Andriessen, 2017).
Wound Healing and Decontamination
Undecylenamidopropyl betaine has been evaluated for its effectiveness in cleansing and decontaminating wounds. A solution and gel containing this compound, in combination with polyhexanide, have been recommended for wound treatment, as they are non-cytotoxic, non-irritating, and promote natural wound healing processes (Vizcaíno González & Pérez Resúa, 2008).
Application in Breast Abscess Treatment
A study on the application of undecylenamide propyl betaine and polyhexamidine in breast abscess treatment found that its use post-incision and drainage could shorten wound healing time, reduce dressing frequency, and lower recurrence rates. This points to its potential efficacy in post-surgical wound care (Miao, Sun, & Jia, 2018).
Interaction with Other Substances
In a study on mixed solutions of sodium dodecyl sulfate and cocoamidopropyl betaine, synergistic effects on critical micellization concentration and other surface properties were observed. This research contributes to understanding the interactions of undecylenamidopropyl betaine in formulations and could be useful in designing more effective products (Danov et al., 2004).
Reducing Irritation in Detergents
Betaine, a related compound, has been shown to reduce the irritating effects of detergents, suggesting that derivatives like undecylenamidopropyl betaine could have similar properties. This research provides a foundation for developing gentler cleansing agents (Nicander et al., 2003).
Liver Protection and Healing
Betaine, closely related to undecylenamidopropyl betaine, has been studied for its hepatoprotective properties, suggesting potential applications for derivatives in protecting liver function (Heidari et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23/h4H,1,5-16H2,2-3H3,(H-,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJMHOVIUFGSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158371 | |
| Record name | Undecylenamidopropylbetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecylenamidopropyl betaine | |
CAS RN |
133798-12-6 | |
| Record name | Undecylenamidopropyl betaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133798126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecylenamidopropylbetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNDECYLENAMIDOPROPYL BETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GUT2NLRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



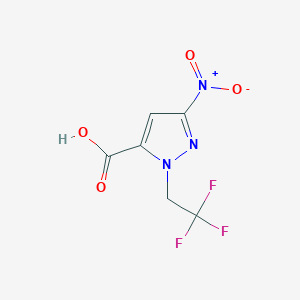
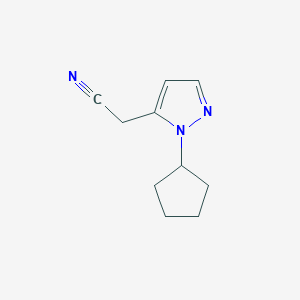
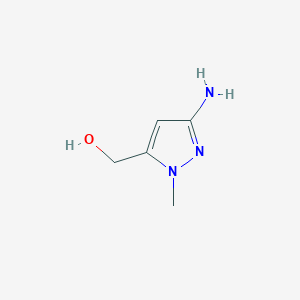
![2-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)

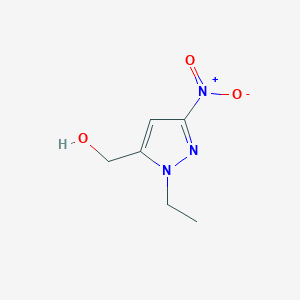
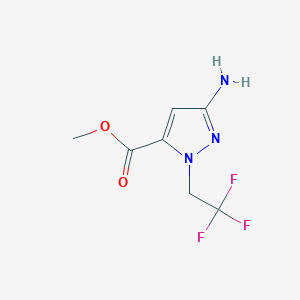
![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)
